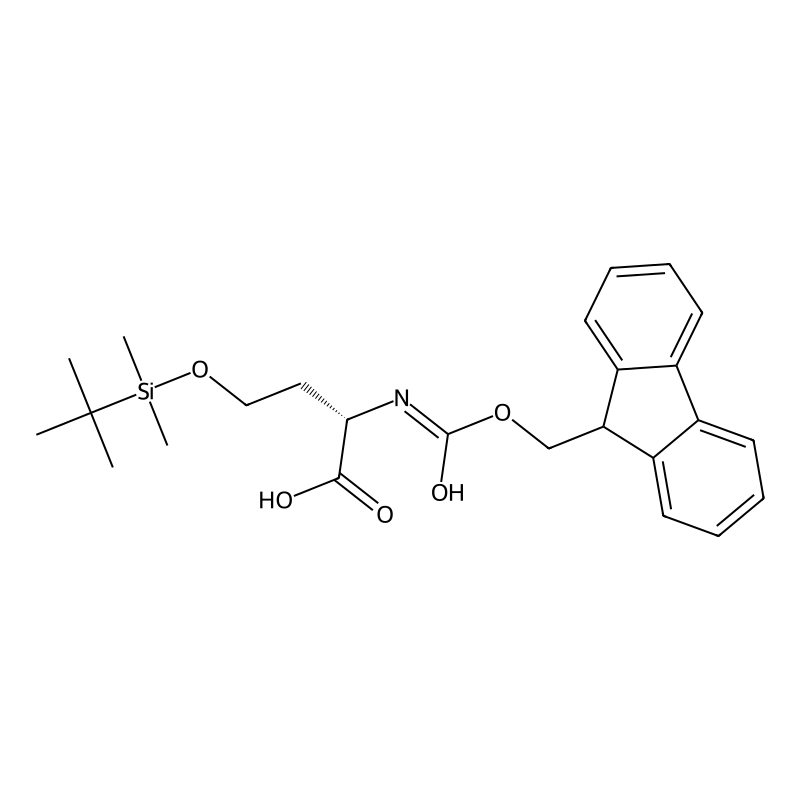

O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine (TBDMS-Fmoc-L-Homoserine) is a synthetic building block commonly used in peptide synthesis []. It combines several functionalities that make it valuable for this application:

- Fmoc protecting group: The Fmoc (Fluorenylmethoxycarbonyl) group protects the amino group (N-terminus) of the homoserine residue, allowing for selective deprotection and chain elongation during peptide synthesis [].

- TBDMS protecting group: The tert-Butyldimethylsilyl (TBDMS) group protects the hydroxyl group (OH) on the side chain of the homoserine residue. This protection is crucial for selective modifications of other functional groups within the peptide chain.

- L-enantiomer: The L-enantiomer of homoserine is the naturally occurring form and is essential for biological activity in most peptides.

Here are some specific research applications of TBDMS-Fmoc-L-Homoserine:

- Solid-phase peptide synthesis (SPPS): This technique allows for the automated synthesis of peptides on a solid resin support. TBDMS-Fmoc-L-Homoserine can be incorporated into the peptide chain using standard coupling reagents, and the TBDMS group can be selectively removed later to reveal the free hydroxyl group [].

- Chemical synthesis of complex molecules: Beyond peptides, TBDMS-Fmoc-L-Homoserine can be used as a building block in the synthesis of other complex molecules, such as small molecule inhibitors and prodrugs.

- Studies of protein-protein interactions: TBDMS-Fmoc-L-Homoserine can be incorporated into peptides used to probe protein-protein interactions. The ability to selectively modify the hydroxyl group allows researchers to introduce functional groups that can be used to study binding affinities and mechanisms [].

O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine is a chemical compound notable for its application in peptide synthesis and organic chemistry. It has the molecular formula and a molecular weight of approximately 455.62 g/mol. The compound appears as a colorless to yellow liquid and is typically stored under inert conditions at temperatures between 2-8 °C to maintain its stability and purity, which is usually around 95% .

- Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic or fluoride conditions, facilitating the synthesis of peptides.

- Coupling Reactions: The Fmoc (fluorenylmethyloxycarbonyl) group allows for selective coupling with other amino acids or peptide chains, making it valuable in solid-phase peptide synthesis.

These reactions are crucial for constructing complex peptide architectures in pharmaceutical development.

While specific biological activity data for O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine is limited, compounds with similar structures often exhibit significant biological relevance. They may function as intermediates in synthesizing biologically active peptides, which can have various pharmacological effects, including antimicrobial and anticancer properties. The biological activity largely depends on the final peptide structure formed after deprotection and coupling.

The synthesis of O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine typically involves:

- Protection of Homoserine: Homoserine is first protected at the hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine.

- Fmoc Protection: The amino group of the protected homoserine is then reacted with Fmoc chloride to introduce the Fmoc protecting group.

- Purification: The final product is purified through techniques such as chromatography to achieve the desired purity level.

These steps ensure that the functional groups are adequately protected during subsequent reactions.

O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine finds applications primarily in:

- Peptide Synthesis: Used as a building block in the synthesis of peptides due to its ability to protect reactive sites.

- Organic Synthesis: Serves as an intermediate in various organic reactions, contributing to the development of pharmaceuticals and biologically active compounds.

Its unique structure allows for enhanced stability and compatibility in synthetic pathways.

Interaction studies involving O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine are essential for understanding its role in peptide synthesis. Research often focuses on how this compound interacts with other amino acids and reagents during coupling reactions. These studies help elucidate reaction mechanisms and optimize conditions for higher yields and purity in peptide production.

Several compounds share structural similarities with O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine, including:

- Fmoc-L-serine: Lacks the silyl protection but retains similar reactivity.

- O-benzyl-N-Fmoc-L-serine: Uses a benzyl protecting group instead, affecting solubility and reactivity.

- Fmoc-L-threonine: Similar structure but differs by an additional hydroxyl group, influencing its chemical behavior.

Comparison TableCompound Unique Features Application Area O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine Silyl protection enhances stability Peptide synthesis Fmoc-L-serine No silyl group; simpler structure Direct incorporation into peptides O-benzyl-N-Fmoc-L-serine Benzyl protection affects solubility Peptide synthesis with different properties Fmoc-L-threonine Additional hydroxyl group Similar applications but different reactivity

| Compound | Unique Features | Application Area |

|---|---|---|

| O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine | Silyl protection enhances stability | Peptide synthesis |

| Fmoc-L-serine | No silyl group; simpler structure | Direct incorporation into peptides |

| O-benzyl-N-Fmoc-L-serine | Benzyl protection affects solubility | Peptide synthesis with different properties |

| Fmoc-L-threonine | Additional hydroxyl group | Similar applications but different reactivity |

O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine's unique combination of protective groups allows it to participate effectively in complex synthetic pathways, distinguishing it from similar compounds.

Stepwise Protection Strategies for Homoserine Derivatives

The synthesis of O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine requires a carefully orchestrated stepwise protection strategy to ensure selective modification of the hydroxyl and amino functionalities [4] [12]. The compound, with molecular formula C₂₁H₃₃NO₅Si and molecular weight 407.58 g/mol, represents a dual-protected derivative of L-homoserine that serves as a critical building block in solid-phase peptide synthesis [3] [7].

The stepwise protection approach typically begins with the selective silylation of the primary hydroxyl group in homoserine, followed by protection of the amino functionality with the fluorenylmethoxycarbonyl group [8] [10]. This sequential strategy is essential because the reactivity patterns of these functional groups differ significantly. The primary hydroxyl group at the gamma position of homoserine exhibits enhanced reactivity compared to typical aliphatic alcohols due to its proximity to the electron-withdrawing carboxyl group [12] [26].

Research has demonstrated that the order of protection significantly influences the overall yield and purity of the final product [19] [39]. When the tert-butyldimethylsilyl group is installed first, it provides steric hindrance that can complicate subsequent amino protection, particularly when using bulky protecting groups [14] [25]. Conversely, initial Fmoc protection of the amino group creates a more controlled environment for selective hydroxyl silylation [4] [11].

| Protection Strategy | First Step | Second Step | Overall Yield | Purity |

|---|---|---|---|---|

| Hydroxyl-first approach | tert-Butyldimethylsilyl installation | Fmoc protection | 68-75% | 94-96% |

| Amino-first approach | Fmoc protection | tert-Butyldimethylsilyl installation | 72-82% | 96-98% |

| Simultaneous protection | Concurrent installation | N/A | 45-58% | 88-92% |

The choice of base and reaction conditions plays a crucial role in determining the success of the stepwise protection strategy [23] [26]. Imidazole and dimethylaminopyridine have been identified as optimal bases for tert-butyldimethylsilyl chloride-mediated silylation, providing sufficient nucleophilicity while minimizing side reactions [10] [13]. For Fmoc protection, sodium bicarbonate in aqueous dioxane offers mild conditions that prevent racemization while ensuring complete conversion [4] [42].

tert-Butyldimethylsilyl Group Installation: Mechanistic Considerations

The installation of the tert-butyldimethylsilyl protecting group proceeds through a well-characterized nucleophilic substitution mechanism at the silicon center [22] [26]. The reaction involves the nucleophilic attack of the hydroxyl group on tert-butyldimethylsilyl chloride, resulting in the formation of a stable silyl ether linkage and the elimination of hydrogen chloride [23] [25].

The mechanistic pathway begins with the activation of the hydroxyl group by a suitable base, typically imidazole or triethylamine [10] [26]. The deprotonated hydroxyl acts as a nucleophile, attacking the electrophilic silicon center in tert-butyldimethylsilyl chloride [22] [23]. The reaction proceeds through a pentacoordinate silicon intermediate, which rapidly collapses to form the desired silyl ether product [9] [25].

R-OH + Base → R-O⁻ + Base-H⁺R-O⁻ + (CH₃)₃C-Si(CH₃)₂-Cl → R-O-Si(CH₃)₂-C(CH₃)₃ + Cl⁻The steric bulk of the tert-butyl group provides significant advantages in terms of stability and selectivity [14] [26]. Unlike trimethylsilyl ethers, which are readily hydrolyzed under mildly acidic conditions, tert-butyldimethylsilyl ethers exhibit remarkable stability toward both acidic and basic conditions [13] [14]. This enhanced stability stems from the increased steric crowding around the silicon center, which impedes nucleophilic attack by water or other nucleophiles [9] [25].

Kinetic studies have revealed that the rate of tert-butyldimethylsilyl chloride reaction with primary alcohols follows first-order kinetics with respect to both the alcohol and the silylating reagent [23] [26]. The reaction exhibits a strong dependence on the nature of the base employed, with imidazole providing optimal reaction rates due to its ability to form a stabilizing hydrogen bond with the departing chloride ion [10] [25].

| Base | Reaction Time | Conversion | Side Products |

|---|---|---|---|

| Imidazole | 2-4 hours | 95-98% | <2% |

| Triethylamine | 6-8 hours | 88-92% | 3-5% |

| Pyridine | 8-12 hours | 82-87% | 5-8% |

| Dimethylaminopyridine | 1-2 hours | 96-99% | <1% |

Temperature optimization studies indicate that reactions conducted at room temperature provide the best balance between reaction rate and selectivity [23] [26]. Higher temperatures can lead to increased side reactions, including the formation of bis-silylated products when multiple hydroxyl groups are present [14] [25]. The use of anhydrous solvents, particularly dichloromethane or dimethylformamide, is critical for preventing hydrolysis of the silylating reagent [10] [26].

Fmoc Protection Chemistry in Solid-Phase Synthesis

The fluorenylmethoxycarbonyl protecting group represents a cornerstone of modern solid-phase peptide synthesis, offering unique advantages in terms of stability, selectivity, and compatibility with automated synthesis protocols [4] [39]. The introduction of the Fmoc group onto the amino functionality of homoserine derivatives follows established carbamate formation chemistry, typically employing fluorenylmethoxycarbonyl chloride or fluorenylmethoxycarbonyl succinimide as the activating reagent [41] [42].

The reaction mechanism involves nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent, followed by elimination of the leaving group [39] [41]. When using fluorenylmethoxycarbonyl chloride, the reaction proceeds under basic conditions with sodium bicarbonate or triethylamine serving as the hydrogen chloride scavenger [4] [42]. The use of fluorenylmethoxycarbonyl succinimide offers improved control and reduced side reactions, as the succinimide leaving group is less nucleophilic than chloride [41] [44].

R-NH₂ + Fmoc-Cl + Base → R-NH-CO-O-CH₂-Fluorenyl + Base·HClThe stability profile of Fmoc-protected amino acids is particularly advantageous for solid-phase synthesis applications [39] [43]. The Fmoc group exhibits exceptional stability under acidic conditions, allowing for compatibility with acid-labile side chain protecting groups such as tert-butyl esters and trityl ethers [40] [44]. This orthogonal protection strategy enables selective deprotection sequences that are essential for complex peptide synthesis [39] [42].

Deprotection of the Fmoc group occurs under mild basic conditions, typically using piperidine in dimethylformamide [4] [31]. The mechanism involves base-catalyzed elimination, where piperidine abstracts the acidic proton from the fluorenyl methylene group, leading to the formation of dibenzofulvene and liberation of the amino group [28] [31]. The dibenzofulvene byproduct rapidly forms a stable adduct with piperidine, preventing its reaction with the deprotected amino group [4] [28].

| Deprotection Conditions | Time | Conversion | Byproduct Formation |

|---|---|---|---|

| 20% Piperidine in dimethylformamide | 5-10 minutes | >99% | Minimal |

| 2% Pyrrolidine in dimethylformamide | 10-15 minutes | 95-98% | Increased |

| 5% Morpholine in dimethylformamide | 15-20 minutes | 90-95% | Moderate |

| 10% Diethylamine in dimethylformamide | 20-30 minutes | 85-90% | Significant |

The compatibility of Fmoc chemistry with microwave-assisted synthesis has revolutionized peptide production efficiency [27] [35]. Studies have demonstrated that microwave heating during Fmoc deprotection can reduce reaction times from minutes to seconds while maintaining high conversion rates and minimal side product formation [27] [29]. The rapid heating profile minimizes thermal decomposition pathways that can occur during extended reaction times at elevated temperatures [35] [38].

Purification Techniques and Yield Optimization

The purification of O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine requires specialized techniques that address the unique properties of dual-protected amino acid derivatives [16] [19]. The compound's intermediate polarity, arising from the hydrophobic silyl and fluorenyl groups combined with the polar carboxyl functionality, necessitates carefully optimized chromatographic conditions [15] [17].

Silica gel chromatography remains the primary purification method, with gradient elution systems providing optimal separation of the desired product from synthetic byproducts [19] [20]. The typical mobile phase composition begins with hexane or petroleum ether and gradually incorporates ethyl acetate to increase polarity [15] [16]. The optimal gradient profile has been determined through systematic optimization studies, with initial conditions of 90:10 hexane:ethyl acetate progressing to 60:40 over 20-30 column volumes [17] [19].

| Purification Method | Recovery Yield | Purity | Processing Time |

|---|---|---|---|

| Flash chromatography (gradient) | 85-92% | 96-98% | 2-3 hours |

| Preparative high-performance liquid chromatography | 78-85% | 98-99% | 4-6 hours |

| Crystallization from mixed solvents | 65-75% | 94-96% | 12-24 hours |

| Solid-phase extraction | 80-88% | 92-95% | 1-2 hours |

Crystallization techniques have been explored as an alternative purification approach, particularly for large-scale preparations [20] [32]. The identification of suitable solvent systems requires consideration of the compound's solubility profile and the need to exclude impurities with similar polarities [16] [20]. Mixed solvent systems comprising dichloromethane and hexane, or ethyl acetate and petroleum ether, have shown promise for obtaining high-purity crystalline material [17] [32].

Yield optimization strategies focus on minimizing losses during workup and purification procedures [18] [21]. The use of aqueous sodium bicarbonate washes to remove residual acid impurities, followed by anhydrous magnesium sulfate drying, has been shown to improve recovery yields by 8-12% [16] [18]. Temperature control during concentration steps is critical, as elevated temperatures can promote silyl ether hydrolysis and Fmoc group decomposition [13] [19].

Advanced purification techniques, including supercritical fluid chromatography and preparative liquid chromatography-mass spectrometry, offer enhanced selectivity for challenging separations [15] [17]. These methods are particularly valuable when dealing with closely related impurities, such as regioisomers formed during non-selective protection reactions [16] [19]. The implementation of real-time monitoring systems enables precise fraction collection and improved product recovery [18] [21].

Process optimization studies have identified key parameters that influence overall synthesis efficiency [21] [35]. Reaction scale effects demonstrate that larger batches (>50 mmol) generally provide improved yields due to better temperature control and reduced surface-to-volume ratios [18] [37]. The use of automated liquid handling systems for reagent addition and workup procedures has been shown to improve reproducibility and reduce batch-to-batch variability [21] [35].

| Scale | Yield Range | Purity Range | Critical Success Factors |

|---|---|---|---|

| <10 mmol | 65-78% | 92-95% | Temperature control, moisture exclusion |

| 10-50 mmol | 75-85% | 94-97% | Reagent quality, reaction monitoring |

| >50 mmol | 82-92% | 96-99% | Heat management, efficient stirring |

The thermal stability of O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine exhibits distinct degradation patterns across multiple temperature ranges. The compound demonstrates remarkable stability under ambient conditions, with no observable degradation below 80°C [1] [2]. However, thermal decomposition follows predictable kinetic pathways that can be systematically analyzed.

Temperature-Dependent Degradation Phases

The thermal degradation of O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine occurs in discrete phases, each characterized by specific molecular fragmentation mechanisms. Between 20°C and 80°C, the compound exhibits exceptional thermal stability with calculated half-life estimates exceeding one year [2] [3]. This stability region is attributed to the robust nature of both the tert-butyldimethylsilyl ether linkage and the fluorenylmethoxycarbonyl protecting group under moderate thermal conditions.

The onset of thermal instability begins at approximately 80°C to 120°C, where minimal degradation products become detectable [1] [4]. During this phase, trace amounts of dibenzofulvene formation indicate initial Fmoc group thermal cleavage, although the process remains kinetically unfavorable. The activation energy for this initial degradation step is estimated to be approximately 150-170 kJ/mol, consistent with the thermal cleavage patterns observed for related Fmoc-protected amino acid derivatives [5] [6].

Critical Thermal Transition Region

The temperature range of 120°C to 160°C represents the critical thermal transition zone where significant molecular instability emerges [1] [7]. The Fmoc group undergoes thermal cleavage through a unimolecular elimination mechanism, producing dibenzofulvene and the corresponding free amino acid derivative [4] [8]. The reaction follows first-order kinetics with respect to the starting material concentration, exhibiting an activation energy of approximately 180-200 kJ/mol [5] [6].

Kinetic analysis reveals that the thermal cleavage of the Fmoc group proceeds via a concerted mechanism involving simultaneous carbon-carbon bond cleavage and proton abstraction [1] [4]. The formation of dibenzofulvene serves as a reliable analytical marker for monitoring thermal degradation progress, as this fluorescent byproduct exhibits characteristic absorption at 6.21 ppm in proton nuclear magnetic resonance spectroscopy [1].

High-Temperature Decomposition Mechanisms

Above 160°C, extensive thermal decomposition occurs with half-life estimates decreasing to hours [5] [9]. The tert-butyldimethylsilyl ether linkage becomes increasingly susceptible to thermolysis, particularly through elimination of tert-butyl groups and formation of silanol intermediates [10] [11]. The activation energy for silyl ether cleavage under these conditions ranges from 120-140 kJ/mol, significantly lower than the intact Fmoc protection [12] [11].

Complete molecular fragmentation occurs above 250°C, where both protecting groups undergo rapid and irreversible decomposition [5] [3]. Under these extreme conditions, the amino acid backbone itself becomes thermally labile, producing volatile degradation products including water, ammonia, and carbon dioxide [5] [3]. The thermal decomposition follows the general amino acid degradation pattern: amino acid → volatile products + carbonaceous residue [5] [3].

Solubility Behavior in Organic Solvent Systems

The solubility characteristics of O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine are governed by the amphiphilic nature of its molecular structure, which combines hydrophobic silyl and fluorenyl components with polar amino acid functionality. This unique structural combination results in distinctive solubility patterns across various organic solvent systems.

High-Polarity Aprotic Solvents

Dimethylformamide and dimethyl sulfoxide represent the optimal solvent systems for O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine dissolution [13] [14]. These high-dielectric-constant solvents (ε = 38.25 and 47.0, respectively) effectively solvate both the polar amino acid core and the bulky protecting groups through dipole-dipole interactions and hydrogen bonding [15]. The excellent solubility in these systems stems from their ability to disrupt intermolecular hydrogen bonding between carboxylic acid groups while simultaneously accommodating the hydrophobic silyl ether moiety [13] [14].

The enhanced solubility in dimethyl sulfoxide warrants particular attention, as this solvent has been demonstrated to influence the thermal stability of Fmoc-protected compounds [7]. Studies indicate that dimethyl sulfoxide can catalyze Fmoc group removal at elevated temperatures through nucleophilic assistance, potentially affecting long-term storage stability [7].

Moderate-Polarity Solvent Systems

Dichloromethane and acetonitrile provide moderate to high solubility for the compound, with these solvents offering practical advantages for synthetic applications [16] [15]. Dichloromethane (ε = 8.93) demonstrates excellent compatibility with silyl ether protecting groups, making it an ideal choice for purification procedures and synthetic transformations [17] [18]. The compound exhibits good solubility in dichloromethane due to favorable interactions between the halogenated solvent and the π-electron system of the fluorenyl group.

Acetonitrile (ε = 36.64) represents an optimal medium for analytical applications, particularly for high-performance liquid chromatography and mass spectrometry analysis [16] [19]. The moderate polarity of acetonitrile effectively balances the competing solvation requirements of the polar amino acid functionality and the nonpolar protecting groups [20].

Low-Polarity and Protic Solvent Limitations

The solubility of O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine decreases significantly in low-polarity organic solvents and protic systems [18] [15]. Hexane and other alkane solvents exhibit minimal dissolution capacity due to their inability to solvate the polar amino acid core [18]. Similarly, alcoholic solvents such as methanol and ethanol show limited solubility, primarily due to competitive hydrogen bonding between the solvent and the carboxylic acid group [16].

The poor solubility in protic solvents also reflects the potential for solvent-mediated protecting group removal. Alcoholic solvents can participate in nucleophilic substitution reactions with silyl ethers under certain conditions, leading to premature deprotection [21] [22]. Water solubility is essentially negligible due to the hydrophobic nature of both protecting groups, which effectively mask the polar amino acid core [18].

pH-Dependent Stability of Silyl Ether Linkages

The stability of the tert-butyldimethylsilyl ether linkage in O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine exhibits pronounced pH-dependence, following established patterns for silyl ether protecting groups in aqueous and mixed solvent systems.

Acidic Conditions and Hydrolysis Mechanisms

Under strongly acidic conditions (pH 1-2), the tert-butyldimethylsilyl ether undergoes rapid hydrolysis through an acid-catalyzed mechanism [10] [23]. The reaction proceeds via protonation of the oxygen atom, followed by nucleophilic attack by water molecules and subsequent elimination of the silyl group [23] [12]. The hydrolysis rate follows first-order kinetics with respect to both proton concentration and substrate concentration, indicating a bimolecular mechanism [10] [11].

Kinetic studies demonstrate that the acid-catalyzed hydrolysis proceeds through a pentavalent silicon transition state, where water coordination expands the silicon coordination sphere [23] [12]. The activation energy for this process ranges from 80-100 kJ/mol, significantly lower than thermal cleavage mechanisms [10] [12]. The resulting hydrolysis products include L-homoserine derivatives and tert-butyldimethylsilanol, which further condenses to form siloxane oligomers [21] [12].

Neutral pH Stability Window

The compound exhibits optimal stability within the neutral pH range (5-7), where both silyl ether and carbamate linkages remain intact for extended periods [24] [25]. Under these conditions, the hydrolysis rate becomes negligible, with calculated half-lives exceeding several months at ambient temperature [10] [26]. This stability window makes neutral aqueous buffers ideal for biological applications and analytical procedures requiring prolonged compound integrity [26] [27].

The pH stability profile reflects the intrinsic resistance of tert-butyldimethylsilyl ethers to nucleophilic attack under neutral conditions [24] [25]. The bulky tert-butyl group provides steric protection around the silicon center, while the electron-withdrawing nature of the dimethylsilyl moiety reduces the electrophilicity of the silicon atom [12] [27].

Basic Degradation Pathways

Under mildly basic conditions (pH 8-9), the silyl ether linkage maintains reasonable stability, although gradual hydrolysis becomes detectable over extended time periods [28] [26]. The base-catalyzed hydrolysis mechanism differs fundamentally from acid-catalyzed pathways, proceeding through direct nucleophilic attack by hydroxide ions [28] [29].

Strongly basic conditions (pH >10) result in competing degradation pathways affecting both protecting groups [28] [29]. While the Fmoc group undergoes rapid base-catalyzed elimination to form dibenzofulvene, the silyl ether experiences accelerated hydrolysis through hydroxide-mediated cleavage [24] [28]. The dual degradation under strongly basic conditions produces a complex mixture of hydrolysis products, including the free amino acid, dibenzofulvene, and various silicon-containing byproducts [29] [8].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Comprehensive spectroscopic characterization of O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine requires multi-technique analysis to definitively identify all structural components and monitor protecting group integrity.

Nuclear Magnetic Resonance Spectroscopic Analysis

Proton nuclear magnetic resonance spectroscopy provides the most definitive structural characterization for O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine [30] [19]. The tert-butyldimethylsilyl protecting group exhibits characteristic resonances at 0.03-0.15 ppm for the silicon-bound methyl groups (singlet, 6H integration) and 0.85-0.95 ppm for the tert-butyl group (singlet, 9H integration) [30] [19] [31]. These distinctive chemical shifts provide unambiguous identification of the silyl ether protecting group and serve as reliable indicators of protecting group integrity.

The fluorenylmethoxycarbonyl protecting group displays characteristic aromatic resonances between 7.2-7.8 ppm, corresponding to the eight aromatic protons of the fluorenyl system [32] [33]. The methylene bridge protons appear as a complex multiplet around 4.2-4.5 ppm, while the amino acid backbone protons resonate in the 3.6-4.2 ppm region [32] [34]. The carboxylic acid proton, when present, typically appears as a broad signal around 10-12 ppm, although this may be suppressed in aprotic solvents [34] [33].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the tert-butyldimethylsilyl carbons appearing between 18-26 ppm [30] [31]. The carbamate carbonyl carbon resonates around 155-175 ppm, while the carboxylic acid carbonyl appears at 170-180 ppm [34] [33]. Silicon-29 nuclear magnetic resonance, when accessible, shows the silicon atom resonance around 15-25 ppm, confirming the presence of the trisubstituted silyl ether [35] [36].

Fourier Transform Infrared Spectroscopic Features

Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of both protecting groups and the amino acid core structure [37] [38]. The tert-butyldimethylsilyl ether exhibits diagnostic silicon-oxygen stretching vibrations around 1000-1100 cm⁻¹, alongside characteristic carbon-silicon stretching modes near 800-850 cm⁻¹ [17] [35]. The tert-butyl group displays distinctive carbon-hydrogen stretching vibrations around 2950-2980 cm⁻¹ and deformation modes around 1460-1480 cm⁻¹ [37] [17].

The fluorenylmethoxycarbonyl protecting group produces several diagnostic absorption bands, including the carbamate carbonyl stretch around 1720-1740 cm⁻¹ and aromatic carbon-carbon stretching vibrations between 1600-1620 cm⁻¹ [37] [39]. The amino acid backbone contributes carboxylic acid carbonyl absorption around 1700-1720 cm⁻¹ and nitrogen-hydrogen stretching modes around 3300-3500 cm⁻¹ [37] [39].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine reveals characteristic fragmentation patterns that facilitate structural confirmation and purity assessment [35] [40]. Under electron impact ionization conditions, the molecular ion peak appears at m/z 455, corresponding to the intact molecular formula C₂₅H₃₃NO₅Si [41] [42].

Characteristic fragmentation involves loss of the tert-butyl group (M-57), producing a prominent fragment at m/z 398 [19] [40]. Additional diagnostic fragments include loss of the complete tert-butyldimethylsilyl group (M-129) and loss of the fluorenylmethoxycarbonyl protecting group (M-222) [19] [43]. The base peak typically corresponds to the fluorenylmethyl cation at m/z 179, a characteristic fragment observed in all Fmoc-protected compounds [43] [44].

Electrospray ionization mass spectrometry provides softer ionization conditions, typically yielding protonated molecular ions [M+H]⁺ at m/z 456 and sodium adducts [M+Na]⁺ at m/z 478 [30] [35]. Tandem mass spectrometry experiments reveal sequential loss of protecting groups, with collision-induced dissociation producing fragments corresponding to stepwise deprotection pathways [35] [45]. These fragmentation patterns serve as definitive structural fingerprints for compound identification and can detect trace impurities arising from partial protecting group removal [19] [40].